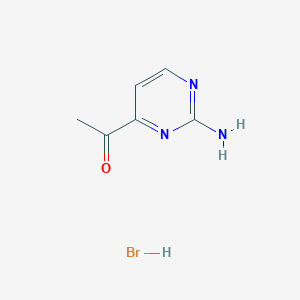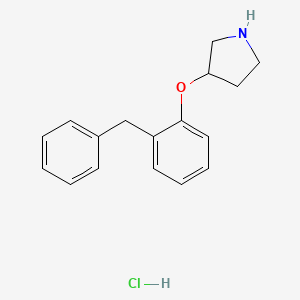
3-(2-Benzylphenoxy)pyrrolidine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Benzylphenoxy)pyrrolidine HCl is a chemical compound with the molecular formula C17H19NO. This compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a benzylphenoxy group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Benzylphenoxy)pyrrolidine HCl typically involves the reaction of 2-benzylphenol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Benzylphenoxy)pyrrolidine HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-(2-Benzylphenoxy)pyrrolidine HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in the study of the endocannabinoid system, particularly in understanding the role of endocannabinoids in physiological processes.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating pain and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Benzylphenoxy)pyrrolidine HCl involves its interaction with the endocannabinoid system. It acts as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, the compound increases the levels of 2-AG, leading to enhanced activation of cannabinoid receptors and modulation of various physiological processes.
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring used in various chemical reactions and drug development.
Pyrrolidine-2,5-dione: Known for its biological activity and used in the synthesis of bioactive molecules.
Pyrrolizines: Compounds with a fused pyrrolidine ring, exhibiting diverse biological activities.
Uniqueness: 3-(2-Benzylphenoxy)pyrrolidine HCl is unique due to its specific interaction with the endocannabinoid system and its role as a MAGL inhibitor. This specificity makes it a valuable tool in studying the physiological and therapeutic effects of endocannabinoids.
Properties
Molecular Formula |
C17H20ClNO |
|---|---|
Molecular Weight |
289.8 g/mol |
IUPAC Name |
3-(2-benzylphenoxy)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c1-2-6-14(7-3-1)12-15-8-4-5-9-17(15)19-16-10-11-18-13-16;/h1-9,16,18H,10-13H2;1H |
InChI Key |
DUNBMOBBWRTZAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13030494.png)
![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13030501.png)

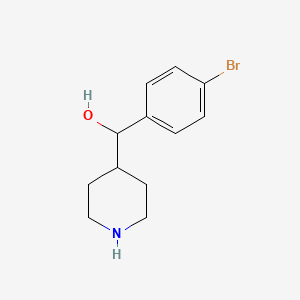
![4-Hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylic acid](/img/structure/B13030523.png)
![2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13030524.png)
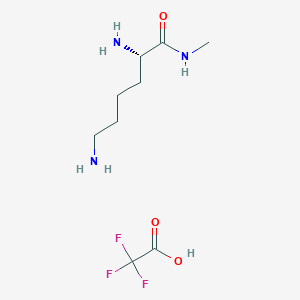
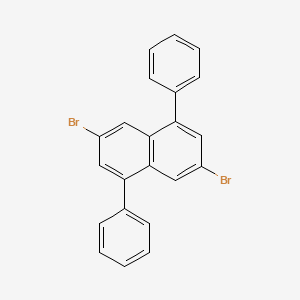
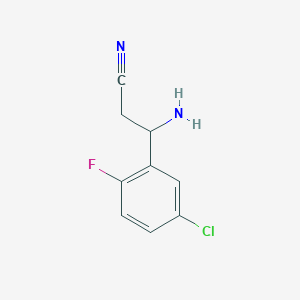

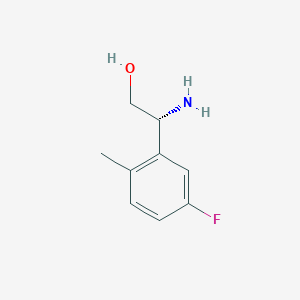
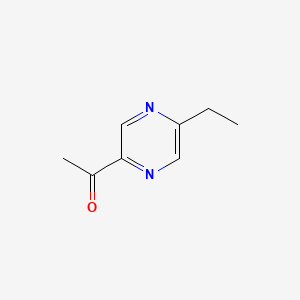
![6-Chloro-8-(methylthio)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13030547.png)
